1-(TERT-BUTYL)-1H-PYRAZOL-5-OL

Description

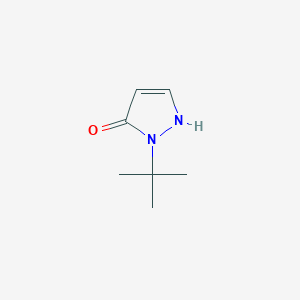

1-(tert-Butyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at the 5-position and a bulky tert-butyl substituent at the 1-position of the pyrazole ring. This structural motif confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research. Pyrazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis . The tert-butyl group enhances lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles in drug candidates .

Properties

IUPAC Name |

2-tert-butyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8-9/h4-5,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJPZVMSXBQIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214057-39-3 | |

| Record name | 1-tert-butyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(TERT-BUTYL)-1H-PYRAZOL-5-OL can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with 1,3-diketones under acidic conditions, followed by cyclization and subsequent oxidation to introduce the hydroxyl group. Another method includes the use of tert-butyl acetoacetate and hydrazine hydrate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(TERT-BUTYL)-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrazole ring.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution.

Major Products:

Oxidation: Formation of 1-(TERT-BUTYL)-1H-PYRAZOL-5-ONE.

Reduction: Formation of 1-(TERT-BUTYL)-1H-PYRAZOL.

Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

1-(TERT-BUTYL)-1H-PYRAZOL-5-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(TERT-BUTYL)-1H-PYRAZOL-5-OL exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(tert-Butyl)-1H-pyrazol-5-ol vs. 1-(Pyridin-2-yl)-1H-pyrazol-5-ol Derivatives

For example:

Key Findings :

1-Benzyl vs. 1-tert-Butyl Derivatives

Benzyl groups introduce planar aromaticity, while tert-butyl groups provide steric bulk:

Key Findings :

- Carboxylic acid derivatives (e.g., ) are utilized for further functionalization, whereas hydroxyl groups in pyrazol-5-ol derivatives may participate in hydrogen bonding.

Substitution at the 3-Position

Alkyl Substituents (Methyl, Ethyl, Propyl, Butyl)

Alkyl chain length impacts solubility and steric hindrance:

| Compound | Substituent (R) | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol | Methyl | 175.19 | 110 ± 1 |

| 3-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol | Butyl | 217.27 | 69 ± 1 |

Key Findings :

Aryl and Heteroaryl Substituents

Biological Activity

1-(tert-butyl)-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized as privileged scaffolds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Key mechanisms include:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are critical in mitigating oxidative stress and related diseases.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters, thus influencing mood and behavior.

- Regulation of Signaling Pathways : The compound participates in signaling pathways that control gene transcription and immune responses. It modulates the phosphorylation of various proteins involved in cytoskeletal organization and cell signaling .

Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological activities:

Case Studies

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : A study reported that derivatives of pyrazole including this compound significantly reduced inflammation markers in animal models of arthritis. The compound demonstrated up to 85% inhibition of TNF-α at specific concentrations .

- Antimicrobial Activity : Research showed that this compound exhibited potent antibacterial activity against multidrug-resistant strains. It was effective at low micromolar concentrations, making it a candidate for further development as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound induced apoptosis in various cancer cell lines by activating caspase pathways. This suggests its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl group introduction, cyclization, and hydroxylation. For example, tert-butyl hydrazine derivatives may react with β-ketoesters under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux at 80–100°C), and solvent selection (e.g., THF or ethanol). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/cyclohexane eluent) is critical to isolate the product .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and pyrazole ring protons (δ ~6.0–7.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies the hydroxyl stretch (~3200–3400 cm⁻¹). Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in tautomeric forms .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Perform HT-Solubility assays in phosphate-buffered saline (PBS, pH 7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C. Quantify solubility via UV-Vis spectroscopy or HPLC with a calibration curve. Note that the tert-butyl group enhances lipophilicity, reducing aqueous solubility compared to unsubstituted pyrazoles .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogens, methyl groups). Test these in enzyme inhibition assays (e.g., Amplex-Red-based ATX inhibition assays) to compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins, such as autotaxin, and guide rational design .

Q. How can conflicting NMR data for tautomeric forms of this compound be resolved?

- Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 80°C) to observe tautomeric equilibria. Complement this with DFT calculations (e.g., Gaussian 09) to model energy barriers between tautomers. Solid-state NMR or X-ray diffraction provides definitive evidence of the dominant tautomer in crystalline form .

Q. What strategies mitigate metabolic instability of this compound in vitro?

- Methodological Answer : Perform glutathione (GSH) adduct screening to identify reactive metabolites. Introduce steric hindrance (e.g., bulkier substituents) or electron-withdrawing groups to block metabolic hotspots. Validate stability in liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound degradation .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with in vitro Caco-2 cell permeability assays .

Analytical Challenges & Contradictions

Q. Why do discrepancies arise in reported melting points for derivatives of this compound?

- Methodological Answer : Variations in purity (e.g., residual solvents) and polymorphic forms (e.g., crystalline vs. amorphous) affect melting points. Standardize purification (e.g., recrystallization from DMF/EtOH) and characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD .

Q. How to address conflicting bioactivity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., enzyme concentration, incubation time). Use positive controls (e.g., reference inhibitors) and validate cell viability via MTT assays to rule off-target cytotoxicity. Meta-analysis of published IC₅₀ values identifies outliers due to methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.